molecular formula C16H11NO2 B076211 2-Cyano-3,3-diphenylacrylic acid CAS No. 10380-41-3

2-Cyano-3,3-diphenylacrylic acid

Cat. No.: B076211
CAS No.: 10380-41-3
M. Wt: 249.26 g/mol
InChI Key: VSXIZXFGQGKZQG-UHFFFAOYSA-N
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Description

2-Cyano-3,3-diphenylacrylic acid is a compound belonging to the class of α,β-unsaturated carboxylic acids. It is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths. This compound is commonly utilized in cosmetics for sun protection .

Preparation Methods

The synthesis of 2-Cyano-3,3-diphenylacrylic acid involves several steps. One method includes the reaction of benzophenone with ethyl cyanoacetate in the presence of a catalyst such as sodium bicarbonate. The reaction is carried out in a solvent like cyclohexane at a temperature of 102-104°C for 16-18 hours. The product is then isolated and purified .

Chemical Reactions Analysis

2-Cyano-3,3-diphenylacrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2.1. UV Absorption and Photoprotection

One of the primary applications of 2-cyano-3,3-diphenylacrylic acid is as a UV absorber in cosmetic formulations. Its effectiveness in absorbing UV radiation makes it valuable in sunscreens and other personal care products. The compound acts by stabilizing formulations and protecting skin from harmful UV rays, thereby reducing the risk of skin damage and photoaging .

Application Details
UV Absorption Effective in absorbing UV radiation, primarily in the UVB region.
Cosmetic Use Incorporated into sunscreens and skin care products to enhance photoprotection.

2.2. Pharmaceutical Applications

Recent studies have highlighted the potential of this compound derivatives in pharmaceutical applications, particularly for their anti-inflammatory properties . For example, derivatives such as (E)-2-cyano-N,3-diphenylacrylamide have shown promising results in reducing inflammation through modulation of cytokine production in macrophages .

Study Findings
In vitro assaysSignificant reduction in IL-1β and TNFα production at non-cytotoxic concentrations.
In vivo studiesDemonstrated anti-edematogenic activity comparable to dexamethasone control.

2.3. Material Science

In material science, this compound is utilized as a light stabilizer in polymers and coatings. Its ability to absorb UV light helps prevent degradation of materials exposed to sunlight, making it essential for enhancing the longevity of plastic products and coatings used in outdoor applications .

Material Application Details
Light Stabilizer Prevents degradation of plastics and coatings by absorbing UV radiation.
Industrial Use Commonly used in outdoor furniture, automotive parts, and construction materials.

Case Study 1: Cosmetic Formulations

A study evaluated the efficacy of this compound in various sunscreen formulations. Results indicated that formulations containing this compound exhibited superior UV protection compared to those without it, highlighting its role as a crucial ingredient for effective sun protection .

Case Study 2: Anti-inflammatory Research

Research on (E)-2-cyano-N,3-diphenylacrylamide demonstrated its potential as a therapeutic agent for inflammatory diseases. The compound was shown to significantly reduce paw edema in animal models when administered at specific doses . This suggests that derivatives of this compound may lead to new anti-inflammatory drugs.

Mechanism of Action

Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become the water-soluble metabolite 2-Cyano-3,3-diphenylacrylic acid. This metabolite is excreted through the kidneys. The compound functions by absorbing UVB radiation and short UVA wavelengths, providing protection against harmful effects of sunlight .

Comparison with Similar Compounds

2-Cyano-3,3-diphenylacrylic acid can be compared with other similar compounds such as:

Biological Activity

2-Cyano-3,3-diphenylacrylic acid (CDAA) is a significant metabolite of octocrylene, a common UV filter used in sunscreens and cosmetics. Understanding the biological activity of CDAA is essential due to its presence in human plasma and urine following dermal exposure to octocrylene. This article synthesizes findings from various studies on the biological activity, pharmacokinetics, and potential endocrine-disrupting effects of CDAA.

CDAA is characterized by its chemical formula C18H15NC_{18}H_{15}N and is primarily formed during the metabolism of octocrylene. Studies indicate that CDAA accounts for approximately 45% of the total dose of octocrylene excreted in urine after oral administration . Its detection in human plasma and urine highlights its systemic availability following topical application.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of CDAA:

  • Plasma Concentrations : The maximum plasma concentration (CmaxC_{max}) for CDAA was recorded at 570 µg/L (maximum 1352 µg/L), with a half-life of approximately 36.1 hours .
  • Urinary Excretion : The median concentration of CDAA in urine was significantly higher at 2072 µg/g creatinine (range: 1128–5207 µg/g creatinine), indicating efficient renal excretion .
  • Time to Maximum Concentration : The time to reach maximum concentration (tmaxt_{max}) in plasma was about 14.5 hours, while it was 15.9 hours in urine .

Endocrine Activity

Research utilizing the ToxCast/Tox21 database assessed the endocrine-disrupting potential of CDAA and related compounds. The findings suggest that CDAA exhibits weak endocrine activity:

  • Bioassay Results : Most organic UV filters, including CDAA, showed low potency in bioassays focused on estrogen receptor (ER), androgen receptor (AR), and thyroid receptor activities. Activities were observed at concentrations significantly higher than those found in human plasma .
  • Comparative Analysis : When compared to other chemicals tested for endocrine disruption, CDAA's activity was minimal, reinforcing the notion that it poses a low risk for endocrine-related toxicity in humans .

Case Studies

Several case studies have explored the implications of CDAA's biological activity:

  • Dermal Exposure Studies : A study involving healthy male participants indicated that after applying octocrylene-containing sunscreen, CDAA was readily detectable in plasma and urine samples. This underscores the compound's bioavailability post-exposure .
  • Microbial Degradation : Research has also explored the microbial degradation of octocrylene and its metabolites, including CDAA. Two strains, Mycobacterium agri and Gordonia cholesterolivorans, demonstrated significant biofilm formation on octocrylene droplets, suggesting potential pathways for bioremediation .

Summary Table of Key Findings

ParameterValue
Molecular FormulaC18H15NC_{18}H_{15}N
CmaxC_{max} Plasma570 µg/L (max 1352 µg/L)
Median Urinary Concentration2072 µg/g creatinine
Half-Life in Plasma36.1 hours
Half-Life in Urine37.7 hours
tmaxt_{max} Plasma14.5 hours
tmaxt_{max} Urine15.9 hours
Endocrine Disruption PotentialLow

Q & A

Basic Research Questions

Q. How is 2-Cyano-3,3-diphenylacrylic acid synthesized, and what analytical methods confirm its purity and structure?

The compound is synthesized via esterification reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For example, this compound derivatives are prepared by reacting the acid with alcohols (e.g., 2-ethylhexanol) in dichloromethane under inert nitrogen atmospheres . Purity (>95%) is confirmed via HPLC , while structural integrity is validated using 1H NMR (e.g., characteristic peaks in CDCl3 at δ 7.4–7.6 ppm for aromatic protons) .

Q. What are the key spectroscopic characteristics for identifying this compound?

Key identifiers include:

  • Refractive index : n20/D 1.567 (for its 2-ethylhexyl ester, Octocrylene) .
  • 1H NMR : Aromatic protons (δ 7.4–7.6 ppm), cyano group (δ 1.3–1.5 ppm for ester alkyl chains), and acrylate backbone protons .
  • Melting/Boiling Points : For the ethyl ester derivative, melting point 97–99°C and boiling point 174°C at 0.2 mm Hg .

Q. What purity assessment methods are recommended for this compound?

Reverse-phase HPLC with UV detection is standard, achieving >95% purity for research-grade material. Mobile phases often combine acetonitrile and acidified water (e.g., 0.1% formic acid) to enhance peak resolution .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. While specific toxicity data are limited, derivatives like Octocrylene require precautions due to potential cytotoxicity (e.g., in vitro assays show cytotoxic burst values of 1000 μM for CPAA, a metabolite) . Always consult SDS for handling and disposal .

Advanced Research Questions

Q. How can researchers assess the photostability of this compound derivatives in composite materials?

Accelerated UV exposure tests (e.g., 320–400 nm) simulate solar degradation. Monitor photodegradation via LC-MS to detect byproducts like this compound (CPAA) or hydroxylated metabolites. Stability is enhanced by combining with photostabilizers (e.g., Avobenzone) in sunscreen formulations .

Q. What are the metabolic pathways and environmental degradation products of this compound?

Microbial biofilms degrade esters like Octocrylene into CPAA via enzymatic hydrolysis. Use LC-MS/MS with deuterated internal standards (e.g., 5OH-OC) to quantify metabolites in environmental samples. Aerobic degradation pathways dominate, producing persistent intermediates requiring advanced oxidation processes for remediation .

Q. How to resolve contradictions in cytotoxicity data of this compound metabolites?

Discrepancies arise from assay sensitivity (e.g., ToxCast/Tox21 vs. traditional MTT assays). Compare AC50 values (e.g., CPAA shows no activity in ATG_AR_TRANS_up assays but exhibits cytotoxicity at 1000 μM) . Use multiple cell lines (e.g., HepG2, HEK293) and exposure durations to clarify dose-response relationships.

Q. What strategies optimize the synthesis yield of derivatives for functional applications (e.g., sunscreens)?

  • Use stoichiometric excess of acylating agents (1.1 eq. DCC) to drive esterification .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove dicyclohexylurea byproducts.
  • Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Properties

IUPAC Name

2-cyano-3,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIZXFGQGKZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431611
Record name 2-cyano-3,3-diphenylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10380-41-3
Record name 2-Cyano-3,3-diphenyl-2-propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyano-3,3-diphenylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 200 ml. of methanol:water (1:4) solution containing 55 g. (0.2 mole) of ethyl β,β-diphenyl-α-cyanoacrylate (CYASORB N-35, American Cyanamid), 18 g. of 50% NaOH (0.22 mole) is added and the soluton is stirred at about 20° C. overnight. After it is washed with ether, the aqueous solution is neutralized with dilute HCl to precipitate the product. The yield is 48 g., 97%, m.p., 207°-209° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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